2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester
Description
2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester is a boronate ester derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a hydroxyl group at the 4-position, and a pinacol boronic ester moiety. This compound serves as a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl structures for pharmaceuticals, agrochemicals, and functional materials . Its structural features—fluorine substituents and a hydroxyl group—impart unique electronic and steric properties, enhancing its reactivity and selectivity in catalytic transformations. The compound is commercially available (e.g., from CymitQuimica) with pricing tiers reflecting its utility in high-value research applications .
Properties
IUPAC Name |
2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBZUYJDRTJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Boronic Acid Precursor
- The synthesis typically begins with bromophenol derivatives such as 2-bromophenol, 3-bromophenol, or 4-bromophenol, depending on the desired positional substitution on the aromatic ring.
Protection of Phenolic Hydroxyl Group:
- To prevent side reactions, phenolic hydroxyl groups are protected using groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) . These groups are chosen for their ease of removal under mild conditions, facilitating subsequent steps.
Formation of Grignard or Organolithium Reagent:
- The protected bromophenol is reacted with magnesium turnings to form a Grignard reagent in anhydrous tetrahydrofuran (THF). Alternatively, phenolic derivatives can be converted into organolithium compounds using sec-butyllithium at low temperatures (-78°C).
Esterification with Pinacol
- The boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of an acid catalyst such as p-toluenesulfonic acid or under reflux with dry toluene using a Dean-Stark apparatus to continuously remove water, driving the esterification to completion.
- Dissolve boronic acid in dry toluene.
- Add excess pinacol and a catalytic amount of acid.
- Reflux with a Dean-Stark trap to remove water.
- After completion, cool the mixture, filter, and purify the ester via recrystallization or chromatography.
Boronic acid + Pinacol → 2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester
One-Pot Synthesis Approach
Recent advancements suggest a one-pot method where the phenolic bromide, boron source, and pinacol are reacted sequentially without isolating intermediates. This approach simplifies the process, reduces costs, and enhances scalability.
- Protected bromophenol reacts with magnesium or lithium reagents to form the organometallic.
- Boron reagent is added directly, followed by esterification with pinacol.
- Hydrolysis and purification steps are integrated into the process.
- Cost-effective.
- Suitable for large-scale manufacturing.
- Demonstrated batch production on dozens of kilograms with good process stability.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Grignard + Boric Ester | Bromophenol derivatives | Mg, trimethyl borate | Reflux in THF | 60-70 | Widely used, scalable |
| Organolithium + Boric Ester | Bromophenol derivatives | sec-Butyllithium | -78°C to reflux | 58-68 | Requires low temperature handling |
| Direct Esterification | Boronic acid + pinacol | Acid catalyst | Reflux with Dean-Stark | 68-75 | High purity, scalable |
| One-pot Method | Bromophenol + boron source + pinacol | Mg or Li reagents | Reflux, integrated steps | 84-87 | Cost-effective, industrial scale |
Research Findings and Industrial Considerations
- Cost and Efficiency: The use of inexpensive protecting groups like TBDMS and straightforward boron reagents enhances industrial viability.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents critically influence yields.
- Purity and Stability: The esterification process yields high-purity compounds suitable for subsequent applications in organic synthesis, with stability influenced by ester identity and reaction pH.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic solvent.
Protodeboronation: Often utilizes radical initiators and specific solvents to facilitate the reaction.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: Results in the formation of the corresponding hydrocarbon.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 2,3-difluoro-4-hydroxyphenylboronic acid pinacol ester is as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are crucial in pharmaceuticals and materials science. The compound's fluorine substituents enhance its reactivity and selectivity in these reactions .
Case Study:
A study demonstrated the successful use of this boronic acid ester in synthesizing novel biaryl compounds that exhibit significant biological activity. The reaction conditions were optimized to yield high purity products with minimal by-products .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound serves as an important intermediate for developing pharmaceuticals targeting various diseases. Its structure allows for modifications that can lead to enhanced bioactivity and selectivity against specific biological targets.
Case Study:
Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines. The incorporation of the difluorophenyl group has been linked to improved binding affinity to target proteins involved in tumor growth .
Biological Applications
Cell Culture
The compound is also utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain a stable pH environment conducive to cell growth and viability within a range of pH 6 to 8.5 .
Material Science
Polymeric Materials
In material science, this compound is used in the synthesis of polymeric materials with enhanced thermal and mechanical properties. Its ability to form cross-linked structures makes it valuable in creating durable materials for various applications.
Mechanism of Action
The mechanism of action for 2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
Comparison with Similar Compounds
Acid Pinacol Ester
- Substituents : 2-F, 3-F, 4-OH.
- Key Features : The electron-withdrawing fluorine atoms reduce electron density at the boron center, enhancing electrophilicity and accelerating transmetalation in cross-coupling reactions. The hydroxyl group introduces polarity, improving solubility in polar solvents and enabling hydrogen-bonding interactions .
- Applications : Drug discovery (e.g., kinase inhibitors) and materials science due to its balanced reactivity and stability .
4-Fluoro-3-hydroxyphenylboronic Acid (Pinacol Ester)
- Substituents : 4-F, 3-OH.
- The single hydroxyl group offers similar solubility but less steric hindrance compared to the difluoro analog .
3,5-Dimethyl-4-hydroxyphenylboronic Acid Pinacol Ester
4-Chloro-2,3-difluoro-5-methoxyphenylboronic Acid Pinacol Ester
- Substituents : 4-Cl, 2-F, 3-F, 5-OCH₃.
- Comparison: Chlorine and methoxy groups introduce competing electronic effects (Cl is electron-withdrawing, OCH₃ is electron-donating), complicating reactivity profiles.
Electronic and Steric Profiles
Performance in Cross-Coupling Reactions
- This compound : Demonstrated efficacy in palladium-catalyzed couplings with aryl halides, achieving >80% yields under optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) . Fluorine substituents suppress protodeboronation, a common side reaction in hydroxyl-substituted boronates .
- 2-Methoxyphenylboronic Acid Pinacol Ester : Lower yields (60–70%) due to electron-donating methoxy groups slowing transmetalation .
- 4-Biphenylboronic Acid Pinacol Ester : Higher steric bulk reduces coupling efficiency with ortho-substituted aryl halides .
Biological Activity
2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester (CAS No. 1029439-85-7) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This compound is characterized by its difluorophenol moiety, which enhances its reactivity and potential applications in drug development.
- Molecular Formula : C12H15BF2O3
- Molecular Weight : 256.06 g/mol
- IUPAC Name : 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Purity : 96%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boronic acids are known to form reversible covalent bonds with diols and can modulate enzyme activity by acting as inhibitors or substrates. The presence of fluorine atoms in this compound may also enhance lipophilicity and metabolic stability, making it a promising candidate for therapeutic applications.
Biological Activity
Research indicates that boronic acids exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, the compound's ability to disrupt protein homeostasis may contribute to its anticancer effects .
- Antimicrobial Properties : Some boronic acids have demonstrated potential as antimicrobial agents by targeting bacterial cell wall synthesis and disrupting metabolic pathways .
Case Studies
- In Vitro Studies : In a study examining the cytotoxic effects of various boronic acids on cancer cell lines, this compound exhibited significant inhibition of cell proliferation in breast cancer models. The mechanism was linked to the induction of apoptosis through caspase activation .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. The observed effects were attributed to the compound's ability to enhance drug delivery systems when used in conjunction with nanoparticles .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Weight (g/mol) | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 2,3-Difluoro-4-hydroxyphenylboronic acid | 256.06 | High | Moderate |
| 3-Fluoro-5-hydroxyphenylboronic acid | 238.06 | Moderate | High |
| 4-Hydroxyphenylboronic acid | 168.06 | Low | High |
Q & A
Q. What are the recommended synthetic routes for preparing 2,3-difluoro-4-hydroxyphenylboronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A general methodology involves reacting a halogenated aromatic precursor (e.g., 2,3-difluoro-4-hydroxyphenyl bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent system like THF/water. Post-reaction purification is achieved via flash chromatography or recrystallization to isolate the boronic ester .
Q. What are the optimal storage conditions to ensure compound stability?
Store the compound under inert conditions (argon or nitrogen atmosphere) in a sealed container at 2–8°C . Moisture-sensitive boronic esters should be kept in a desiccator with anhydrous silica gel to prevent hydrolysis. Long-term stability can be monitored via periodic NMR or LC-MS analysis .
Advanced Research Questions
Q. How do pH and reaction time influence the stability of this boronic ester in aqueous oxidative conditions?
Kinetic studies on analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) reveal pH-dependent reactivity with H₂O₂. At pH 7.27, UV-vis spectroscopy shows a decrease in the ester’s absorption peak (λmax ~290 nm) and the emergence of a new peak (λmax ~405 nm) due to oxidation products. Adjusting pH (6.91–10.95) alters reaction rates, with faster degradation observed under alkaline conditions. Reaction progress should be monitored at intervals (10–180 minutes) to optimize conditions .
Q. What factors enhance the efficiency of Suzuki-Miyaura coupling reactions using this boronic ester?
Key parameters include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for electron-deficient aryl systems.
- Solvent system : THF/water mixtures (3:1) to balance solubility and reactivity.
- Temperature : Reactions typically proceed at 75–85°C under inert atmospheres.
- Base : K₃PO₄ or Cs₂CO₃ to deprotonate intermediates and drive the coupling. Yields exceeding 90% are achievable with optimized protocols .
Q. How do fluorine substituents affect the electronic and steric properties of the boronic ester in cross-coupling reactions?
The electron-withdrawing nature of fluorine substituents increases the electrophilicity of the boron center, enhancing reactivity toward transmetallation. However, steric hindrance from ortho-fluorine groups may reduce coupling efficiency with bulky substrates. Comparative studies with mono-fluoro or non-fluoro analogs (e.g., 3-fluoro-4-hydroxyphenylboronic acid pinacol ester, CAS 760990-08-7) can clarify substituent effects .
Q. What analytical techniques are critical for characterizing reaction intermediates and byproducts?
- UV-vis spectroscopy : Track real-time changes in chromophores during oxidation or hydrolysis (e.g., H₂O₂ reactions).
- LC-MS/MS : Identify deboronation byproducts (e.g., protodeboronation to phenol derivatives) and assess purity.
- ¹¹B NMR : Confirm boron coordination and detect hydrolysis products (e.g., free boronic acid) .
Q. What are common side reactions observed during the synthesis or application of this compound?
- Protodeboronation : Acidic or protic conditions may lead to loss of the boronic ester group.
- Oxidative deboronation : H₂O₂ or other oxidants can generate phenolic byproducts.
- Dimerization : Steric protection (e.g., pinacol ester) mitigates this, but trace Pd catalysts may promote undesired homocoupling .
Methodological Notes
- Contradictory Data : While UV-vis studies () focus on H₂O₂ reactivity, analogous esters may behave differently under Suzuki conditions. Always validate protocols with control experiments.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
